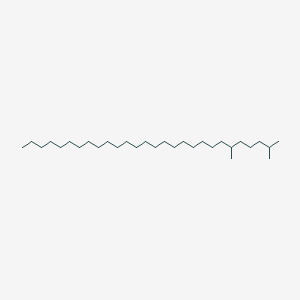
2,6-Dimethyloctacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyloctacosane is a branched hydrocarbon with the molecular formula C₃₀H₆₂. It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups at the 2nd and 6th positions. This compound is often found in the cuticular waxes of insects, where it plays a role in chemical communication and protection against environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyloctacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out under high pressure and temperature conditions, often using metal catalysts such as nickel or palladium to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Substitution: Formation of alkyl halides such as 2,6-dichlorooctacosane.
Aplicaciones Científicas De Investigación
2,6-Dimethyloctacosane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyloctacosane in biological systems involves its role as a hydrophobic barrier on the surface of insect cuticles. This barrier helps in reducing water loss and protecting against microbial infections. The molecular targets include the lipid bilayers of cell membranes, where it integrates to enhance the protective properties of the cuticle .
Comparación Con Compuestos Similares
Octacosane: A straight-chain alkane with the same number of carbon atoms but without branching.
2,6-Dimethylnonacosane: Another branched alkane with similar structural features but with an additional carbon atom.
Uniqueness: 2,6-Dimethyloctacosane is unique due to its specific branching pattern, which influences its physical properties such as melting point and solubility. This branching also affects its biological functions, making it a critical component in the cuticular waxes of certain insects .
Propiedades
Número CAS |
110996-06-0 |
|---|---|
Fórmula molecular |
C30H62 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
2,6-dimethyloctacosane |
InChI |
InChI=1S/C30H62/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-30(4)28-25-26-29(2)3/h29-30H,5-28H2,1-4H3 |
Clave InChI |
GSYPZMGGOFSENM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


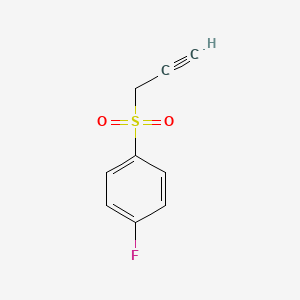
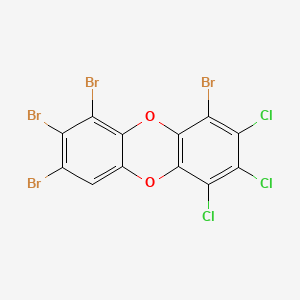
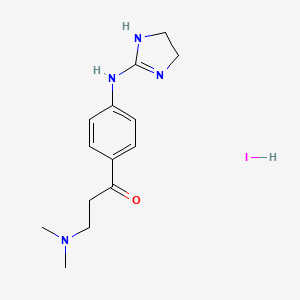
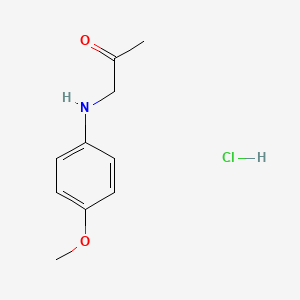
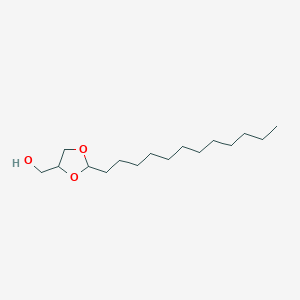
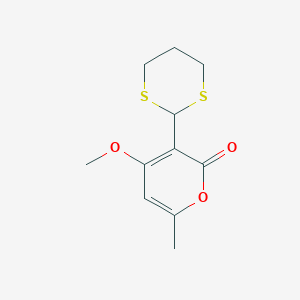
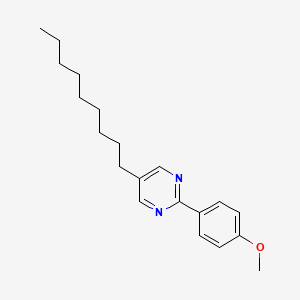

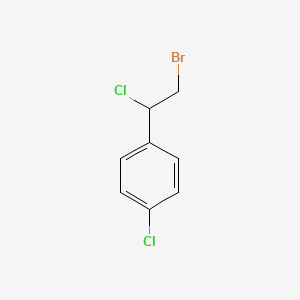

![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)

